QUISQUALIC ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quisqualic acid is a naturally occurring excitatory amino acid found in the seeds of the Quisqualis species. It is known for its potent agonistic effects on the AMPA, kainate, and group I metabotropic glutamate receptors. This compound has been extensively studied for its role in excitotoxicity and its applications in neuroscience research .

準備方法

Synthetic Routes and Reaction Conditions: Quisqualic acid can be synthesized through various methods. One approach involves the cyclization of an amide ester to form a hydantoin analog, followed by reductive amination and subsequent cyclization of a substituted ethylenediamine with carbonyldiimidazole . Another method includes the use of methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate and methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate as intermediates .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up for larger production if needed.

化学反応の分析

Types of Reactions: Quisqualic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

科学的研究の応用

Quisqualic acid has numerous applications in scientific research:

Neuroscience: It is used to study excitotoxicity and neuronal damage by selectively destroying neurons in the brain or spinal cord.

Pharmacology: this compound serves as a tool to investigate the function of glutamate receptors and their role in various neurological disorders.

Biochemistry: It is used to mimic L-glutamic acid, a neurotransmitter in the central nervous system, to study its effects on neuronal signaling.

作用機序

Quisqualic acid exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . This activation leads to the depolarization of neurons and can cause excitotoxicity, resulting in neuronal damage and loss .

類似化合物との比較

L-Glutamic Acid: A neurotransmitter in the central nervous system that quisqualic acid mimics.

Kainic Acid: Another potent agonist of kainate receptors, similar to this compound.

AMPA: An agonist of AMPA receptors, similar in function to this compound.

Uniqueness: this compound is unique due to its high potency as an agonist of multiple glutamate receptors, making it a valuable tool in neuroscience research for studying excitotoxicity and neuronal signaling .

生物活性

Quisqualic acid (QA) is a naturally occurring compound primarily derived from the seeds and fruit of Quisqualis chinensis. It is recognized as an agonist at both ionotropic and metabotropic glutamate receptors, playing a significant role in neurotransmission and various physiological processes in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions as an agonist for excitatory amino acid receptors, specifically:

- Ionotropic Receptors : These receptors control membrane channels directly, facilitating rapid synaptic transmission.

- Metabotropic Receptors : QA activates these receptors, which indirectly mediate calcium mobilization from intracellular stores and are linked to various signaling pathways, including phosphoinositide hydrolysis .

The activation of these receptors is crucial for processes such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory in the hippocampus .

Neurophysiological Effects

This compound has been shown to sensitize neurons in the hippocampus to depolarization, a phenomenon referred to as the "quis effect." This effect is characterized by enhanced excitability of pyramidal neurons in response to other excitatory stimuli .

Table 1: Summary of this compound's Neurophysiological Effects

| Effect | Description |

|---|---|

| Sensitization | Increases neuronal excitability |

| Long-term potentiation (LTP) | Enhances synaptic strength |

| Long-term depression (LTD) | Modulates synaptic efficacy |

Pharmacological Studies

Research has demonstrated various pharmacological actions of this compound:

- Behavioral Sensitization : Studies indicate that repeated administration of this compound can lead to sensitization rather than desensitization in certain behavioral responses in animal models. For instance, intrathecal injections of QA resulted in increased biting and scratching responses in mice, suggesting heightened sensitivity to excitatory amino acids (EAAs) .

- Neuromuscular Junction Activity : The actions of QA have also been investigated at the crayfish neuromuscular junction, where it exhibited significant effects on synaptic transmission .

Case Study Example

In a study examining the effects of this compound on spinal cord behavior, researchers found that repeated injections led to an increase in caudally directed biting and scratching responses. This contrasted with NMDA-induced responses, which showed desensitization over time. The findings suggest that this compound may enhance responsiveness through different mechanisms than NMDA receptor activation .

特性

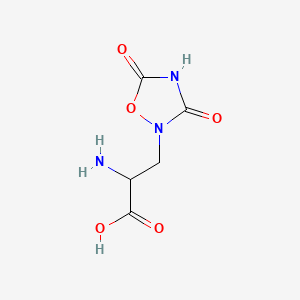

IUPAC Name |

2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。